Tert-butyl 3-(2-hydroxycyclobutyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(2-hydroxycyclobutyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 3-(2-hydroxycyclobutyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-9(8-14)10-4-5-11(10)15/h9-11,15H,4-8H2,1-3H3 |
InChI Key |
XDXSHIJSBJTVSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-hydroxycyclobutyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a tert-butyl ester group. One common method involves the use of tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a starting material. This compound can be reacted with cyclobutanone under basic conditions to introduce the 2-hydroxycyclobutyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The 2-hydroxycyclobutyl moiety participates in typical alcohol reactions, with steric and electronic considerations from the strained cyclobutane ring.
Key Reactions:
-
Oxidation : Limited direct data, but analogous pyrrolidine alcohols are oxidized to ketones using MnO₂ or Dess-Martin periodinane .
Table 1: Hydroxyl Group Transformations
Pyrrolidine Ring Functionalization
The pyrrolidine nitrogen undergoes substitution, while the ring itself participates in strain-driven reactions.
Key Reactions:
-
N-Deprotection : Acidic cleavage (e.g., HCl/dioxane or TFA) removes the tert-butyloxycarbonyl (Boc) group .
-
Ring Expansion : No direct evidence, but strained cyclobutane may facilitate ring-opening under radical or thermal conditions (cf. ).
Table 2: Pyrrolidine Ring Reactions
Cyclobutane Ring Reactivity
The strained cyclobutane influences reactivity, enabling unique transformations.
Key Reactions:
-
Ring-Opening : Under acidic conditions, the cyclobutane may undergo fragmentation, though direct evidence is sparse .
-
Hydroxyl-Directed Functionalization : The hydroxyl group directs regioselective functionalization (e.g., epoxidation of adjacent double bonds if present) .
tert-Butyl Ester Stability and Reactivity
The Boc group provides stability but is cleavable under specific conditions.
Key Reactions:
-
Acidic Hydrolysis : TFA or HCl in dioxane removes the Boc group quantitatively .
-
Transesterification : No direct data, but analogous esters react with alcohols under Lewis acid catalysis (e.g., Ti(OiPr)₄) .
Experimental Considerations
Scientific Research Applications
Biological Activities
Tert-butyl 3-(2-hydroxycyclobutyl)pyrrolidine-1-carboxylate exhibits several promising biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.
- Anti-inflammatory Properties : Research indicates potential inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions.
Applications in Medicinal Chemistry
This compound serves as a valuable precursor in the development of novel therapeutics:
- CNS Disorders : Its unique structure allows for targeted drug design aimed at central nervous system disorders, potentially leading to new treatments for conditions like Alzheimer's or Parkinson's disease.
- Anti-inflammatory Agents : The anti-inflammatory properties open avenues for developing drugs that manage chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the efficacy and safety of this compound:
- Neuroprotection Study : A study demonstrated that this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions, suggesting its protective role against neurodegeneration.
- Inflammation Model : In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-hydroxycyclobutyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrolidine ring can interact with enzymes or receptors, modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxypyrrolidine-1-carboxylate
- Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-methoxypyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-hydroxycyclobutyl)pyrrolidine-1-carboxylate is unique due to the presence of the 2-hydroxycyclobutyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Biological Activity
Tert-butyl 3-(2-hydroxycyclobutyl)pyrrolidine-1-carboxylate is a compound that has garnered interest due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H23NO
- Molecular Weight : 241.33 g/mol
- CAS Number : 1823256-64-9
- Purity : Minimum 95% .
The biological activity of this compound primarily stems from its interaction with various biological pathways. It has been studied for its potential effects on neuroprotection, oxidative stress reduction, and as a modulator of specific enzymatic activities.
Neuroprotective Effects
Research indicates that compounds similar to this compound can exhibit neuroprotective properties. For instance, studies on related compounds have shown their ability to mitigate oxidative stress in neuronal cells, suggesting a potential role in treating neurodegenerative conditions .
Antioxidant Activity
The compound is believed to possess antioxidant properties. In particular, it may reduce intracellular reactive oxygen species (ROS) levels, which are implicated in cellular damage during ischemic events. This effect is crucial for protecting cells from apoptosis induced by oxidative stress .
Research Findings
A review of the literature reveals several key studies that highlight the biological activity of similar compounds:
- Oxidative Stress Reduction : A study demonstrated that certain derivatives could alleviate oxidative stress in mouse neuroblastoma cells subjected to oxygen-glucose deprivation (OGD) and reperfusion injury. The treatment resulted in decreased apoptosis and improved cell viability .
- Mechanistic Insights : The activation of the Akt signaling pathway and the upregulation of nuclear factor-E2-related factor 2 (Nrf2) were observed following treatment with related compounds. This suggests a mechanism through which these compounds exert their protective effects .
- Pharmacological Characterization : In another study, the pharmacological profiles of various derivatives were characterized, indicating their potential as therapeutic agents in treating conditions associated with oxidative stress .
Data Table of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|---|
| This compound | 1823256-64-9 | C13H23NO | 241.33 g/mol | Antioxidant, Neuroprotective |
| LX009 | N/A | N/A | N/A | Anti-apoptotic, Reduces ROS |
| (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 138108-72-2 | C10H19NO3 | 201.26 g/mol | N/A |
Case Study 1: Neuroprotection in Ischemic Models
In a controlled laboratory setting, researchers evaluated the effects of tert-butyl derivatives on neuronal survival during ischemic conditions. Results indicated significant reductions in cell death rates when treated with these compounds compared to untreated controls.
Case Study 2: Oxidative Stress in Cell Cultures
A series of experiments conducted on cultured neuronal cells demonstrated that exposure to tert-butyl derivatives led to a marked decrease in oxidative stress markers. The findings support the hypothesis that these compounds can enhance cellular resilience against oxidative damage.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 3-(2-hydroxycyclobutyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected pyrrolidine derivatives are often functionalized using hydroxycyclobutyl groups under mild conditions (e.g., 0–20°C in dichloromethane with DMAP and triethylamine as catalysts) to minimize side reactions . Yield optimization requires precise temperature control and stoichiometric ratios of reagents. Comparative studies suggest that lower temperatures (0°C) reduce epimerization risks, while excess reagents may lead to byproducts like over-oxidized species .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of NMR spectroscopy (¹H, ¹³C, DEPT-135) to assign stereochemistry and verify the hydroxycyclobutyl moiety. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 270.1804 for C₁₄H₂₃NO₃). X-ray crystallography is recommended for resolving ambiguities in stereochemistry, particularly for the cyclobutyl ring conformation .
Q. What safety protocols are critical when handling this compound?
- Methodology : Refer to safety data sheets (SDS) for hazard classification. The compound’s tert-butyl ester group may decompose under heat, releasing toxic gases. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Occupational exposure limits (OELs) for similar pyrrolidine derivatives suggest a threshold of 5 mg/m³ for airborne particulates .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for stereoisomeric mixtures?
- Methodology : Perform 2D NMR experiments (COSY, NOESY, HSQC) to differentiate diastereomers. For example, NOE correlations between the hydroxycyclobutyl proton (δ 4.2 ppm) and pyrrolidine C3-H (δ 3.1 ppm) confirm spatial proximity, aiding in assigning cis vs. trans configurations. If ambiguity persists, chiral chromatography (e.g., Chiralpak IA column) with polar mobile phases (hexane:isopropanol 90:10) can separate enantiomers .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Use density functional theory (DFT) to model transition states and calculate activation energies for substitution at the pyrrolidine nitrogen. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets can predict regioselectivity. For example, steric hindrance from the tert-butyl group may favor substitution at the less hindered C3 position over C2 .
Q. How can researchers design experiments to assess the compound’s potential as a calcium channel modulator?
- Methodology : Conduct patch-clamp electrophysiology on HEK293 cells expressing Cav1.2 channels. Pre-incubate cells with the compound (1–100 µM) and measure calcium current inhibition. Compare dose-response curves with known blockers (e.g., nifedipine). Parallel molecular docking (AutoDock Vina) into Cav1.2’s α1 subunit (PDB: 6JPA) identifies binding poses, prioritizing hydrophobic interactions with the tert-butyl group .
Q. What strategies mitigate data variability in synthetic yields across different batches?
- Methodology : Implement design of experiments (DoE) to identify critical factors (e.g., solvent purity, catalyst age). For instance, a Plackett-Burman design revealed that residual moisture in dichloromethane (>50 ppm) reduces yields by 15–20% due to hydrolysis. Use Karl Fischer titration to monitor solvent dryness and optimize catalyst activation (e.g., pre-drying DMAP at 60°C) .
Notes
- Structural analogs (e.g., tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate) show divergent reactivity profiles; cross-reference synthetic protocols cautiously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
